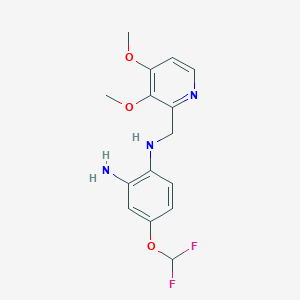
4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of difluoromethoxy and dimethoxypyridinyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Intermediate: This step involves the reaction of a suitable aromatic compound with difluoromethoxy reagents under controlled conditions.
Introduction of the Dimethoxypyridinyl Group: The intermediate is then reacted with a dimethoxypyridinyl derivative in the presence of a suitable catalyst.
Final Coupling Reaction: The final step involves the coupling of the intermediate with a benzene-1,2-diamine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine or hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzene-1,2-diamine: Lacks the dimethoxypyridinyl group, resulting in different chemical properties and applications.
N1-((3,4-Dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine: Lacks the difluoromethoxy group, leading to variations in reactivity and biological activity.
Uniqueness
4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine is unique due to the presence of both difluoromethoxy and dimethoxypyridinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17F2N3O3 |
|---|---|
Molecular Weight |
325.31 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1-N-[(3,4-dimethoxypyridin-2-yl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C15H17F2N3O3/c1-21-13-5-6-19-12(14(13)22-2)8-20-11-4-3-9(7-10(11)18)23-15(16)17/h3-7,15,20H,8,18H2,1-2H3 |
InChI Key |
RBTBJESWLJAVKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)CNC2=C(C=C(C=C2)OC(F)F)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















